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Compound of Interest

Compound Name: R(+)-6-Bromo-APB hydrobromide

Cat. No.: B1678724

For researchers, scientists, and drug development professionals, unequivocally confirming the
chemical identity of a compound is a critical first step in any study. This guide provides a
comprehensive comparison of expected Nuclear Magnetic Resonance (NMR) data for R(+)-6-
Bromo-APB hydrobromide against a structurally related analogue. It also includes a detailed
experimental protocol for acquiring high-quality NMR spectra and a workflow for structural
verification.

Comparison of NMR Data

Due to the limited availability of public NMR data for R(+)-6-Bromo-APB hydrobromide, this
guide presents a comparison with predicted chemical shifts and data from a closely related,
non-brominated analogue, a substituted N-allyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine
derivative. The presence of the bromine atom and hydroxyl groups on the aromatic ring of
R(+)-6-Bromo-APB hydrobromide is expected to significantly influence the chemical shifts of

the aromatic protons and carbons.

Table 1: Comparison of Predicted *H NMR Chemical Shifts (ppm)
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R(+)-6-Bromo-APB

Substituted N-Allyl-
1-phenyl-tetrahydro-

Proton Assignment Hydrobromide 1H-3-benzazepine Expected Multiplicity
(Predicted) Derivative
(Reference Range)

Aromatic-H 70-75 6.8-7.4 m
Phenyl-H 7.2-7.6 71-75 m
Allyl-CH= 5.7-6.0 5.8-6.1 m
Allyl-=CH2 51-54 5.0-5.3 m
Benzazepine-CH(Ph) 40-45 3.8-4.2 dd
Allyl-CH2-N 3.0-35 2.8-3.3 d
Benzazepine-CH2-N 28-3.8 25-35 m
Benzazepine-CH2 25-3.2 2.3-3.0 m

Table 2: Comparison of Predicted 3C NMR Chemical Shifts (ppm)
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Substituted N-Allyl-1-phenyl-
_ R(+)-6-Bromo-APB tetrahydro-1H-3-
Carbon Assignment ) ) ) o
Hydrobromide (Predicted) benzazepine Derivative

(Reference Range)

Aromatic C-Br 110- 120

Aromatic C-OH 145 - 155

Aromatic C 115 - 140 125 - 145
Phenyl C 125-145 126 - 148
Allyl -CH= 130 - 140 132 -138
Allyl =CH: 115- 125 116 - 122
Benzazepine C-N 50 - 65 48 - 60
Benzazepine C(Ph) 40 - 50 38-48
Benzazepine CH: 25-40 28-42

Experimental Protocol for NMR Analysis

This protocol outlines the steps for acquiring high-quality 1D and 2D NMR spectra for the
structural confirmation of R(+)-6-Bromo-APB hydrobromide.

1. Sample Preparation:

e Solvent Selection: Due to the hydrobromide salt form, polar deuterated solvents are
recommended. Methanol-d4 (CD3OD) or Dimethyl Sulfoxide-de (DMSO-ds) are suitable
choices. The choice of solvent can affect chemical shifts, so consistency is key for
comparison.

o Concentration: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the chosen
deuterated solvent in a clean, dry 5 mm NMR tube.

 Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for
referencing *H and 3C NMR spectra to 0.00 ppm.
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2. NMR Data Acquisition:

¢ Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for
better signal dispersion and resolution.

e 'HNMR:
o Acquire a standard one-dimensional proton spectrum.

o Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2
seconds.

e 13C NMR:
o Acquire a proton-decoupled one-dimensional carbon spectrum.

o Typical parameters: 1024 or more scans (due to the low natural abundance of 13C),
spectral width of 200-240 ppm, relaxation delay of 2-5 seconds.

e 2D NMR Experiments:

o COSY (Correlation Spectroscopy): To identify proton-proton coupling networks within the
molecule, particularly in the aliphatic region of the benzazepine ring and the allyl group.

o HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple
Quantum Coherence): To correlate directly bonded proton and carbon atoms. This is
crucial for assigning the carbon spectrum based on the proton assignments.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
correlations between protons and carbons. This experiment is vital for confirming the
connectivity of the different structural fragments, such as the attachment of the phenyl and
allyl groups to the benzazepine core and the positions of the bromo and hydroxyl
substituents on the aromatic ring.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the identity of R(+)-6-
Bromo-APB hydrobromide using the acquired NMR data.
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Workflow for NMR-based Structural Confirmation
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Caption: Workflow for the confirmation of R(+)-6-Bromo-APB hydrobromide identity via NMR
spectroscopy.

 To cite this document: BenchChem. [Confirming the Identity of R(+)-6-Bromo-APB
Hydrobromide: A Comparative NMR Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1678724#confirming-the-identity-of-r-6-bromo-apb-
hydrobromide-via-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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